Product packaging for Diisobutyldimethoxysilane(Cat. No.:CAS No. 17980-32-4)

Diisobutyldimethoxysilane

Cat. No.: B092060
CAS No.: 17980-32-4
M. Wt: 204.38 g/mol
InChI Key: NHYFIJRXGOQNFS-UHFFFAOYSA-N
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Description

Diisobutyldimethoxysilane is a useful research compound. Its molecular formula is C10H24O2Si and its molecular weight is 204.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24O2Si B092060 Diisobutyldimethoxysilane CAS No. 17980-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-bis(2-methylpropyl)silane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYFIJRXGOQNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066291
Record name Silane, dimethoxybis(2-methylpropyl)-
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Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dimethoxybis(2-methylpropyl)-
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CAS No.

17980-32-4
Record name Diisobutyldimethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silane, dimethoxybis(2-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethoxybis(2-methylpropyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethoxybis(2-methylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organosilicon Chemistry Research

Organosilicon chemistry, a field dedicated to compounds containing carbon-silicon bonds, has provided a versatile platform for creating materials with unique properties. anl.gov DIBDMS, with its central silicon atom bonded to two isobutyl groups and two methoxy (B1213986) groups, is a prominent example of an alkoxysilane. These compounds are characterized by the presence of a silicon-oxygen bond, which imparts specific reactivity that is harnessed in various applications.

The structure of DIBDMS allows it to act as an effective external electron donor in Ziegler-Natta catalysis, a cornerstone of polyolefin production. wikipedia.org The two methoxy groups can donate lone pairs of electrons, influencing the stereochemistry of the polymerization process. The isobutyl groups, on the other hand, provide steric hindrance that further contributes to the control of the polymer's microstructure. This dual functionality of electronic and steric effects is a key area of research in the tailored synthesis of polymers.

Significance in Contemporary Materials Science and Catalysis Research

The primary significance of DIBDMS in contemporary research lies in its application as an external electron donor in the production of polyolefins, particularly polypropylene (B1209903) and poly(1-butylene). These polymers are classified as advanced materials due to their wide range of applications, from everyday packaging to specialized automotive components.

In the context of Ziegler-Natta catalysis, external electron donors like DIBDMS are crucial for enhancing the performance of the catalyst system. They work in conjunction with internal electron donors and a co-catalyst, typically an organoaluminum compound, to control the stereospecificity of the polymerization. wikipedia.org This control is essential for producing polymers with desired properties, such as high isotacticity, which correlates with increased crystallinity, melting point, and stiffness.

Research has demonstrated that the addition of DIBDMS to Ziegler-Natta catalyst systems significantly impacts the resulting polymer's properties. For instance, in the polymerization of 1-butylene, the use of DIBDMS as an external electron donor has been shown to achieve a high isotacticity of 97.18% at a specific molar ratio. researchgate.net

The following table summarizes the effect of Diisobutyldimethoxysilane on the polymerization of 1-butylene:

Catalyst System ComponentPolymerization ConditionCatalytic Activity ( kg/(g ·h))Isotacticity (%)
This compound (DIBDMS) as external electron donor Molar ratio of DIBDMS/Ti = 5Not specified in detail97.18
Catalyst with 9,9-bis(methoxymethyl)fluorene as internal donorCatalyst concentration = 0.05 mg/mL, Al/Ti molar ratio = 400, Temperature = 20°C2.856Not specified for this specific condition without DIBDMS

Table 1: Effect of this compound on Poly(1-butylene) Properties. researchgate.net

Furthermore, studies have shown that in propylene (B89431) polymerization, DIBDMS can influence the molecular weight and molecular weight distribution of the resulting polypropylene, which are critical parameters for the processability and mechanical performance of the final product.

Scope and Research Objectives for Diisobutyldimethoxysilane Investigations

Advanced Synthetic Routes for Diisobutyldimethoxysilane

The synthesis of this compound involves sophisticated chemical processes that have evolved to enhance efficiency, selectivity, and environmental sustainability. These routes are critical for producing high-purity DIBDMS required for its industrial applications.

Catalytic Approaches in this compound Synthesis

Catalysis is a fundamental pillar in the synthesis of DIBDMS, enabling reactions to proceed with higher efficiency and under milder conditions. umontreal.ca Catalytic approaches are central to modern chemical manufacturing, offering pathways to desired products with reduced energy consumption and waste generation. umontreal.camdpi.com In the context of DIBDMS synthesis, various catalytic systems are employed to facilitate the key chemical transformations.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the manufacturing of chemicals, including DIBDMS, with a focus on minimizing environmental impact. epa.govorionpharma.com This philosophy encourages the design of products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Key tenets of green chemistry applicable to DIBDMS production include waste prevention, maximizing atom economy, and designing safer chemical syntheses. epa.govacs.org

A primary goal is the reduction of hazardous waste by redesigning processes to be more efficient in converting raw materials into the final product, a concept known as atom economy. wjarr.com Furthermore, the development of energy-efficient processes that operate under milder conditions is a critical aspect of green chemistry, often achieved through the use of advanced catalysts. wjarr.com The selection of solvents and reagents that are less harmful to the environment and human health is another important consideration in making the production of DIBDMS more sustainable. orionpharma.com While stringent quality requirements in some industries can limit the full implementation of green chemistry principles, the long-term benefits of improved safety, cost-effectiveness, and reduced environmental footprint are driving continuous innovation in this area. orionpharma.com

Challenges in Scalable Industrial Synthesis of this compound

Scaling up the synthesis of DIBDMS from a laboratory setting to industrial production presents a number of significant challenges. kewaunee.in Ensuring safety when handling large quantities of chemicals is paramount, requiring strict protocols for storage, handling, and disposal. kewaunee.in Achieving the same level of efficiency and quality control on a larger scale can be complex due to factors like heat and mass transfer, which behave differently in industrial reactors. kewaunee.in

The scalability of the chemical reactions themselves is a crucial consideration, as some processes that work well in the lab may not be viable at an industrial volume. appliedcatalysts.comkewaunee.in The availability and cost of raw materials, as well as the significant investment in specialized equipment, are also major hurdles. appliedcatalysts.comapolloscientific.co.uk Furthermore, the deactivation of catalysts over time due to impurities or reaction by-products can impact efficiency and increase operational costs. appliedcatalysts.com Overcoming these challenges requires careful process optimization, robust quality control measures, and adherence to stringent regulatory standards. kewaunee.in

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of DIBDMS formation is crucial for optimizing its synthesis. This involves detailed kinetic and thermodynamic studies to elucidate the reaction pathways and energy landscapes.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and how they are influenced by various factors such as concentration, temperature, and the presence of catalysts. mt.com By monitoring the change in concentration of reactants and products over time, a rate law for the reaction can be determined experimentally. mt.com Techniques like in-situ spectroscopy are valuable for gathering real-time data under actual reaction conditions. mt.com

For silane (B1218182) reactions, kinetic investigations can reveal the step-by-step process of bond formation and cleavage. For example, studies on the reaction of chlorine atoms with silane have shown that the reaction proceeds through a hydrogen-atom abstraction mechanism. rsc.org Understanding the kinetics of DIBDMS formation allows for the optimization of reaction conditions to maximize product yield and minimize the formation of unwanted by-products. mt.com

Thermodynamic Considerations in this compound Synthesis

Thermodynamic analysis is essential for determining the feasibility and spontaneity of a chemical reaction. rilem.net It involves the evaluation of thermodynamic properties such as Gibbs free energy, enthalpy, and entropy. pitt.eduresearchgate.net By calculating the change in Gibbs free energy for a potential reaction, it is possible to predict whether the reaction will proceed spontaneously under a given set of conditions. nih.gov

In the synthesis of DIBDMS, thermodynamic modeling can help to identify the most favorable reaction pathways and predict the equilibrium composition of the reaction mixture. rilem.net However, it is important to note that thermodynamics only indicates the potential for a reaction to occur; it does not provide information about the reaction rate. rilem.net In some cases, a thermodynamically favorable reaction may be kinetically hindered, meaning it proceeds very slowly. rilem.net Therefore, a comprehensive understanding of both the thermodynamics and kinetics is necessary for the successful synthesis of DIBDMS.

Fundamental Principles of External Electron Donorship in Olefin Polymerization

External electron donors (EEDs) are crucial components in modern Ziegler-Natta (Z-N) catalyst systems, working in conjunction with internal donors to enhance catalytic activity and control the stereoregularity of polyolefins. researchgate.netbohrium.com The primary role of an EED in olefin polymerization is to improve the stereoselectivity of the catalyst system. mdpi.combohrium.com This is achieved through several proposed mechanisms. One key function is the deactivation of non-isospecific active sites on the catalyst surface. diva-portal.org Additionally, EEDs can block vacant sites on the magnesium chloride (MgCl2) support, which stabilizes the active sites. diva-portal.org

The interaction between the external donor, the cocatalyst (typically an aluminum alkyl), and the active sites is a complex equilibrium. mdpi.com The EED can coordinate with both the active titanium sites and the aluminum cocatalyst. mdpi.com This coordination can transform aspecific active centers into isospecific ones, thereby increasing the yield of isotactic polymer. diva-portal.orgnih.gov The effectiveness of an external donor is influenced by its chemical structure, particularly the size and nature of its substituent groups, which dictates its complexing ability and, consequently, its influence on the polymerization process. buct.edu.cn Alkoxysilanes, such as this compound, are widely used as external donors in industrial polypropylene production. nih.govgoogleapis.com

Influence of this compound on Ziegler-Natta Catalyst Performance

The introduction of this compound (DIBDMS) as an external electron donor significantly modifies the performance of Ziegler-Natta catalysts. Its effects are multifaceted, impacting polymerization activity, polymer yield, and, most notably, the stereochemical structure of the resulting polyolefins.

Effects on Polymerization Activity and Yield

Catalyst SystemExternal DonorAl/Ti Molar RatioPolymerization Temp. (°C)Activity ( kg/(g ·h))
TiCl4/BMMF/MgCl2DIBDMS400202.856

Table 1: Effect of DIBDMS on the activity of a Ziegler-Natta catalyst for 1-butylene polymerization. Data sourced from researchgate.net.

Impact on Stereoregularity and Tacticity of Polyolefins

One of the most significant roles of DIBDMS in Ziegler-Natta catalysis is the enhancement of the isospecificity of the catalyst system, leading to polyolefins with high stereoregularity and tacticity. mdpi.comuc.edukpi.ua The addition of an external donor is a well-established method to increase the fraction of isotactic polymer produced. diva-portal.org The stereoselectivity of the catalyst, which is its ability to favor the formation of a specific stereoisomer, is greatly improved by the presence of DIBDMS. bohrium.com

The structure of the external donor has a profound influence on the microstructure of the resulting polymer. buct.edu.cn For alkoxysilanes, the size of the alkyl and alkoxy groups affects the catalyst's stereoselectivity. mdpi.com DIBDMS, with its isobutyl groups, provides a specific steric environment around the active sites that favors the formation of isotactic polypropylene.

Catalyst SystemExternal DonorDIBDMS/Ti Molar RatioIsotacticity (%)
TiCl4/BMMF/MgCl2DIBDMS597.18

Table 2: Impact of DIBDMS on the isotacticity of poly(1-butylene). Data sourced from researchgate.net.

The precise mechanism by which DIBDMS imparts stereocontrol is a subject of ongoing research, but several models have been proposed. One widely accepted theory is the enantiomorphic-site control mechanism, where the chirality of the active site dictates the stereochemistry of the inserting monomer. kaust.edu.sa The external donor is thought to modify the steric and electronic environment of the active sites, making them more selective.

It is believed that DIBDMS can reversibly adsorb onto magnesium or titanium atoms adjacent to the active titanium center. nih.gov This adsorption alters the stereochemical environment of the active site, effectively converting aspecific sites into isospecific ones. nih.gov A "three-site model" suggests that the successive adsorption of the external donor on the catalyst surface leads to these changes in the active center's environment. nih.gov

The interaction between DIBDMS and the isospecific active sites is crucial for enhancing stereoselectivity. It is proposed that the external donor coordinates to the MgCl2 support in the vicinity of the active titanium center. mdpi.com This coordination can prevent the desorption of certain species, like AlEt2Cl, from the second coordination sphere of the titanium center, which in turn enhances the shielding effect around the active site. mdpi.com

The bulky isobutyl groups of DIBDMS play a significant role in this shielding effect. mdpi.com The presence of DIBDMS leads to the formation of more uniform and highly regiospecific active sites, which results in a polymer with a higher isotactic index. tue.nl Studies have shown that the addition of an external donor can lead to the formation of new isospecific active centers. mdpi.com Research on a MgCl2/Dibutylphthalate/TiCl4 catalyst activated with Triethylaluminium (TEA) and DIBDMS has provided insights into the number and reactivity of these active sites. mdpi.com

Optimization of this compound Concentration in Catalyst Systems

The concentration of DIBDMS in the polymerization system is a critical parameter that must be carefully optimized to achieve the desired balance of catalyst activity, stereoselectivity, and polymer properties. The optimal concentration is dependent on various factors, including the type of internal donor, the cocatalyst, and the polymerization conditions.

As previously mentioned, increasing the concentration of the external donor often leads to an initial increase in activity followed by a decrease. ijcea.org Similarly, the isotacticity of the polymer generally increases with the concentration of the external donor, but excessive amounts can lead to a reduction in catalyst activity without a significant further increase in stereoselectivity. researchgate.net Therefore, finding the optimal molar ratio of DIBDMS to the titanium component of the catalyst is essential for maximizing the efficiency of the polymerization process. For the polymerization of 1-butylene, a DIBDMS/Ti molar ratio of 5 was found to yield a high isotacticity of 97.18%. researchgate.net

Hydrolysis and Condensation Reactions of Diisobutyldimethoxysilane

Reaction Mechanisms of Alkoxysilane Hydrolysis and Condensation

The hydrolysis and condensation of alkoxysilanes, including diisobutyldimethoxysilane, are catalyzed by either acids or bases. unm.edu The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the silicon atom. unm.eduresearchgate.net The initial step is the hydrolysis of one or both methoxy (B1213986) groups to form silanol (B1196071) intermediates (Si-OH). These reactive silanols then condense with other silanols or with unhydrolyzed methoxy groups to form siloxane bonds (Si-O-Si). wikipedia.org

Under acidic conditions, the hydrolysis reaction is initiated by the rapid protonation of an oxygen atom on one of the methoxy groups. nih.govcatalysis.blog This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. viu.calibretexts.org The subsequent steps involve the departure of a methanol (B129727) molecule to form a silanol group.

The general pathway is as follows:

Protonation: A methoxy group is protonated by a hydronium ion (H₃O⁺). nih.gov

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. unm.edu

Elimination: A molecule of methanol (CH₃OH) is eliminated, and a silanol group (Si-OH) is formed. libretexts.org

This process can repeat for the second methoxy group, yielding diisobutylsilanediol. The acid-catalyzed condensation typically proceeds slower than hydrolysis, allowing for the accumulation of silanol intermediates before significant network formation occurs. researchgate.net

In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.eduresearchgate.net The silicon atom's d-orbitals can accommodate the incoming nucleophile, forming a pentacoordinate, negatively charged transition state. unm.edu This intermediate then expels a methoxide (B1231860) ion (CH₃O⁻), which is subsequently protonated by water to form methanol.

The pathway under basic conditions is:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom. researchgate.netchemistrysteps.com

Transition State: A pentacoordinate silicon intermediate is formed.

Elimination: A methoxide ion is displaced, which then forms methanol, leaving a silanol group.

Base catalysis generally promotes the condensation reaction more effectively than the hydrolysis reaction, leading to the rapid formation of siloxane networks once silanols are formed. unm.edu

Several factors critically influence the kinetics of both hydrolysis and condensation, determining the structure and properties of the final polysiloxane material.

FactorInfluence on Hydrolysis RateInfluence on Condensation RateSummary of Effects
pH Fastest at low (<4) and high (>10) pH; slowest near neutral pH (≈7). cfmats.comresearchgate.netGenerally increases with increasing deviation from the isoelectric point (pH ≈ 2-4). Base catalysis is particularly effective.pH is a primary catalyst. Acidic conditions favor hydrolysis over condensation, leading to more linear, weakly branched polymers. Basic conditions favor condensation, leading to more compact, highly branched, or colloidal structures. unm.edu
Water Concentration Increases with higher water concentration, as water is a reactant. cfmats.comCan decrease at very high water concentrations due to Le Châtelier's principle favoring the reverse reaction (hydrolysis of siloxane bonds).Stoichiometric or slightly excess water is needed for complete hydrolysis. The water-to-silane ratio is a key parameter for controlling the extent of reaction and final network structure.
Solvent Effects The choice of a co-solvent (e.g., ethanol, isopropanol) is crucial for homogenizing the nonpolar silane (B1218182) and polar water, thereby increasing the reaction rate. cfmats.comThe solvent can influence the solubility of growing oligomers and affect the conformation of polymer chains.Polar co-solvents can participate in hydrogen bonding, stabilizing transition states and influencing reaction pathways.
Steric Factors The bulky isobutyl groups on the silicon atom create significant steric hindrance, which slows the rate of nucleophilic attack and thus reduces the hydrolysis rate compared to silanes with smaller alkyl groups (e.g., dimethyl- or diethyl-dimethoxysilane). unm.eduSteric hindrance from the isobutyl groups also slows the condensation rate by making it more difficult for reactive silanol groups on different molecules to approach each other.The large size of the isobutyl substituents is a dominant factor, making this compound less reactive than many other dialkoxysilanes.
Inductive Factors The isobutyl groups are electron-donating, which slightly destabilizes the pentacoordinate transition state in base-catalyzed hydrolysis but can stabilize the transition state in acid-catalyzed pathways. unm.eduSimilar to hydrolysis, electron-donating groups can influence the reactivity of the silanol groups.Overall, steric effects are generally more dominant than inductive effects for bulky groups like isobutyl.

Formation of Siloxane Networks from this compound Precursors

The bifunctional nature of this compound, having two hydrolyzable methoxy groups, dictates the types of structures that can be formed.

Following hydrolysis to form reactive diisobutylsilanediol, condensation reactions begin. nih.gov These reactions link the monomer units together, releasing water or methanol and forming siloxane bonds.

Oligomerization: In the initial stages, dimers, trimers, and other short-chain linear oligomers are formed. mdpi.com Due to the flexibility of the Si-O bond and the presence of two reactive sites per monomer, cyclic oligomers (e.g., cyclotrisiloxanes and cyclotetrasiloxanes) can also form, particularly under specific concentration and catalyst conditions. uni-saarland.de

Polymerization: As the reaction proceeds, these oligomers can further react to form long, linear polysiloxane chains. The resulting polymer is polydiisobutylsiloxane, which consists of a repeating [-Si(iBu)₂-O-] unit. Because this compound is only difunctional, it cannot form a cross-linked, three-dimensional network on its own. It serves as a chain extender or can be used to modify the properties of networks formed from tri- or tetra-functional silanes.

The structural evolution begins with the hydrolysis of methoxy groups to silanols. These silanols are more reactive than the parent alkoxysilanes and readily condense. The structure of the final material is heavily dependent on the reaction conditions.

Under acid catalysis, the relatively rapid hydrolysis and slower condensation lead to a higher concentration of silanol-terminated oligomers. This process favors the formation of longer, linear polymer chains. unm.edu

Conversely, under base catalysis, condensation is fast. Once a silanol group is formed, it is likely to react quickly with another monomer or oligomer. This can lead to shorter chains and a higher proportion of cyclic species compared to acid-catalyzed systems. unm.edu The resulting polysiloxane chains are characterized by a backbone of alternating silicon and oxygen atoms, with two isobutyl groups attached to each silicon atom. These bulky, non-polar side groups impart specific properties to the polymer, such as hydrophobicity and high flexibility. atamanchemicals.com

Spectroscopic and Computational Analysis of this compound Reaction Intermediates

The elucidation of the reaction mechanisms involved in the hydrolysis and condensation of this compound relies heavily on advanced analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide direct experimental evidence of the transient species formed during the reaction. Complementing this, computational chemistry offers a theoretical framework to map out potential reaction pathways and understand the energetics of intermediate and transition states.

Nuclear Magnetic Resonance (NMR) Studies of Hydrolysis and Condensation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of this compound hydrolysis and condensation in real-time. magritek.comresearchgate.net By analyzing changes in the chemical environment of silicon (²⁹Si), proton (¹H), and carbon (¹³C) nuclei, it is possible to identify and quantify the various intermediates and products that form in solution. researchgate.netnih.gov

The hydrolysis of this compound involves the stepwise replacement of methoxy groups (–OCH₃) with hydroxyl groups (–OH). This process leads to the formation of silanol intermediates, primarily diisobutylmethoxysilanol and diisobutylsilanediol. Subsequent condensation reactions between these silanols, or between a silanol and a parent alkoxysilane, result in the formation of siloxane (Si-O-Si) bonds, leading to dimers, trimers, and larger oligomers, including cyclic structures. elsevierpure.com

¹H NMR spectroscopy is particularly useful for tracking the consumption of methoxy groups and the formation of methanol as a byproduct. For instance, in a related study on the condensation of 3-methacryloxypropyl-trimethoxysilane (MPTS) with di-isobutylsilanediol (DIBSD), the intensity of the methoxy group's chemical shift (at 3.577 ppm) was observed to decrease continuously as the reaction progressed. sol-gel.net This decline provides a direct measure of the extent of the reaction.

²⁹Si NMR spectroscopy offers more detailed insight into the silicon-containing species. Each type of silicon environment (the parent silane, partially hydrolyzed species, fully hydrolyzed species, and various condensed structures) gives rise to a distinct signal in the ²⁹Si NMR spectrum. elsevierpure.com The substitution of an electron-donating alkoxy group with a more electron-withdrawing hydroxyl group typically causes an upfield shift in the ²⁹Si signal. elsevierpure.com Further condensation to form siloxane bonds results in additional shifts.

In studies of similar organoalkoxysilanes, such as dimethyldiethoxysilane, high-resolution ²⁹Si NMR has successfully identified a range of monomeric and oligomeric intermediates. elsevierpure.com These include the partially hydrolyzed monomer (Me₂Si(OEt)(OH)), the fully hydrolyzed monomer (Me₂Si(OH)₂), linear dimers (e.g., Me₂(HO)SiOSi(OH)Me₂), and cyclic species like the trimer ((Me₂SiO)₃) and tetramer ((Me₂SiO)₄). elsevierpure.com A similar distribution of intermediates is expected for the hydrolysis and condensation of this compound.

The degree of condensation can be quantified from the ²⁹Si NMR spectra by integrating the signals corresponding to different silicon environments. A study on the condensation of DIBSD with MPTS used this method to calculate the percentage of condensed siloxane bonds, which increased from 53% to 79% over 96 hours. sol-gel.net

Interactive Data Table: Representative ¹H and ²⁹Si NMR Chemical Shifts for Silane Intermediates

This table illustrates the typical chemical shifts observed for various species during the hydrolysis and condensation of dialkoxysilanes. The exact values for this compound may vary but will follow similar trends.

Compound TypeFunctional GroupsRepresentative ¹H Chemical Shift (ppm)Representative ²⁹Si Chemical Shift (ppm)
Parent AlkoxysilaneSi-OCH₃~3.6Varies (e.g., -20 to -40)
Partially HydrolyzedSi-OH, Si-OCH₃–OH proton (variable), ~3.6 (–OCH₃)Upfield shift from parent
Fully Hydrolyzed (Silanediol)Si-(OH)₂–OH proton (variable)Further upfield shift
Linear DimerSi-O-Si, Si-OH–OH proton (variable)Downfield from silanediol
Cyclic Trimer/TetramerSi-O-SiNo –OH protonsDistinct shifts for cyclic structures

Note: Chemical shifts are highly dependent on the solvent, concentration, and pH.

The ability of NMR to detect and quantify these short-lived intermediates provides crucial kinetic data and mechanistic insights that would be difficult to obtain otherwise. magritek.comnih.govd-nb.info

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry serves as a vital complement to experimental studies by providing a molecular-level understanding of reaction mechanisms that are often inaccessible through observation alone. nih.govarxiv.org Using quantum chemical calculations, it is possible to model the entire reaction pathway for the hydrolysis and condensation of this compound, including the structures and energies of reactants, intermediates, transition states, and products. rsc.org

A primary goal of computational analysis is to determine the most favorable reaction path from a kinetic and thermodynamic standpoint. rsc.org This involves calculating the potential energy surface of the reaction. Methods like Density Functional Theory (DFT) are commonly employed to compute the electronic structure and energies of the molecular species involved.

The elucidation of a reaction mechanism often begins by identifying the stationary points along the reaction coordinate. smu.edu For the hydrolysis of this compound, this would involve modeling the approach of a water molecule to the silicon center, the formation of a pentacoordinate silicon transition state or intermediate, the transfer of a proton, and the eventual departure of a methanol molecule.

Computational approaches can be divided into several key areas of investigation:

Mechanism Exploration: Algorithms can automatically explore the complex chemical space to identify all plausible reaction pathways, including unexpected side reactions or decomposition routes. arxiv.org

Transition State Analysis: By locating the transition state structures (the highest energy point along a reaction coordinate), chemists can calculate the activation energy barrier for each step. nih.gov This information is critical for understanding the reaction kinetics and predicting which pathways are most likely to occur under specific conditions.

Solvent Effects: The hydrolysis and condensation reactions typically occur in a solvent. Computational models can incorporate the effects of the solvent, which can significantly influence reaction rates and equilibria by stabilizing charged intermediates or transition states.

Catalysis: The influence of acid or base catalysts on the reaction mechanism can be modeled. For example, a computational study could show how a proton (in acid catalysis) or a hydroxide ion (in base catalysis) interacts with the silane and water molecules to lower the activation energy of the hydrolysis step.

A detailed computational analysis, such as the Unified Reaction Valley Approach (URVA), can partition the reaction path into distinct phases: an initial contact phase, a preparation phase where reactants orient themselves, the transition state phase where bond breaking and formation occur, and finally product adjustment and separation phases. smu.edu This provides a granular, step-by-step description of the chemical transformation.

Interactive Data Table: Computationally Derived Energetic Profile of a Generic Silane Hydrolysis Step

This table provides a conceptual overview of the type of data generated from a computational study of a single hydrolysis step (R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH).

Species / StateDescriptionRelative Energy (kJ/mol)Key Geometric Features
ReactantsSeparated silane and water molecules0 (Reference)Standard bond lengths and angles
Pre-reaction ComplexReactants associated via weak interactions-5 to -15Water molecule oriented towards silicon
Transition StatePentacoordinate silicon center+40 to +80Elongated Si-O(R') bond, forming Si-O(H₂) bond
Post-reaction ComplexProducts associated via weak interactions-10 to -25Methanol hydrogen-bonded to silanol
ProductsSeparated silanol and methanol molecules-5 to -20 (Varies)Standard bond lengths and angles

Note: These are illustrative values. Actual energies for this compound would require specific DFT or ab initio calculations.

Diisobutyldimethoxysilane in Sol Gel Processing for Advanced Materials

Principles of Sol-Gel Synthesis utilizing Diisobutyldimethoxysilane

The sol-gel process, when utilizing an alkoxysilane precursor like this compound, is fundamentally based on two primary chemical reactions: hydrolysis and condensation. yildiz.edu.trgoogle.com These reactions are critical in forming the three-dimensional network structure characteristic of gels. azonano.com

The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of the this compound molecule. In this step, water acts as a nucleophile, attacking the silicon atom and leading to the replacement of the methoxy groups with hydroxyl groups (-OH). google.com This reaction is often catalyzed by either an acid or a base to control the reaction rate. google.com

Following hydrolysis, the condensation reactions commence. There are two types of condensation that can occur: water condensation, where a silanol (B1196071) group reacts with another silanol group to form a siloxane bond (Si-O-Si) and a water molecule, and alcohol condensation, where a silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule. google.com These condensation reactions are responsible for the gradual build-up of the inorganic network, leading to the formation of a sol, which is a stable dispersion of colloidal particles. azonano.com As the condensation reactions continue, these particles link together, forming a continuous network that spans the entire volume of the liquid, resulting in the formation of a gel. azonano.com The point at which the sol transitions into a gel is known as the gelation point. azonano.com

The reaction conditions, including the concentration of the precursor, the amount of water, the type and concentration of the catalyst (pH), and the temperature, all play a crucial role in influencing the kinetics of hydrolysis and condensation. yildiz.edu.trresearchgate.net These parameters, in turn, dictate the structure and properties of the final gel, such as pore size, surface area, and density. google.com

Fabrication of Silica-Based Materials with this compound Precursors

This compound can be employed as a precursor in the sol-gel synthesis of various silica-based materials. While tetra-functional alkoxysilanes like tetraethoxysilane (TEOS) are commonly used to create highly cross-linked silica (B1680970) networks, the use of di-functional silanes like this compound, which has two non-hydrolyzable isobutyl groups, results in linear, less cross-linked polymer chains. google.commdpi.com This structural difference significantly impacts the properties of the resulting material.

The fabrication process generally involves the controlled hydrolysis and condensation of this compound in a suitable solvent, often an alcohol, with the presence of water and a catalyst. The non-hydrolyzable isobutyl groups remain attached to the silicon atoms, becoming an integral part of the final silica-based material. These bulky organic groups can impart a significant degree of hydrophobicity to the material.

For instance, rice husks, which are rich in silica, can be used as a base material for creating adsorbents. researchgate.net The silica extracted from rice husk ash can be functionalized through a sol-gel process. researchgate.netnih.gov While not directly using this compound, this process illustrates how silica sources can be modified. In a similar vein, this compound could be used to functionalize silica surfaces, introducing hydrophobic characteristics.

The resulting silica-based materials can find applications in areas where controlled porosity and surface chemistry are important. For example, the incorporation of organic groups can modify the adsorption properties of silica, making it selective for certain molecules. nih.gov

Table 1: Comparison of Precursors in Silica-Based Material Fabrication

PrecursorFunctionalityResulting StructureKey Properties
Tetraethoxysilane (TEOS)Tetra-functionalHighly cross-linked 3D networkHigh hardness, rigidity
This compoundDi-functionalLinear polymer chainsIncreased flexibility, hydrophobicity

Development of Organic-Inorganic Hybrid Materials via this compound

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale. nih.govresearchgate.net The sol-gel process is an ideal method for creating these materials, as it allows for the intimate mixing of the different components under mild reaction conditions. yildiz.edu.trdergipark.org.tr this compound is a valuable precursor in this context because its isobutyl groups provide inherent organic character to the inorganic silica network. researchgate.net

The design of organic-inorganic hybrid architectures using this compound involves the co-condensation of this precursor with other alkoxysilanes or metal alkoxides. arxiv.orgarxiv.org By carefully selecting the co-precursors and their molar ratios, it is possible to create a wide range of hybrid structures with tailored properties.

For example, this compound can be co-polymerized with a tetra-functional silane (B1218182) like TEOS. In this scenario, the this compound acts as a network modifier, introducing flexibility and organic functionality into the rigid silica network formed by TEOS. The resulting hybrid material would possess a combination of properties, such as the mechanical strength of the silica network and the hydrophobicity and potential for further functionalization from the isobutyl groups.

The synthesis typically involves mixing the different precursors in a common solvent, followed by the addition of water and a catalyst to initiate the hydrolysis and co-condensation reactions. The final architecture of the hybrid material, whether it is a random copolymer, a block copolymer, or an interpenetrating network, is determined by the relative reactivity of the precursors and the reaction conditions. arxiv.org

The nature of the interface is defined by the chemical bonds between the silicon atoms and the isobutyl groups (Si-C bonds) and the siloxane bridges (Si-O-Si) that form the inorganic backbone. The presence of the bulky, non-polar isobutyl groups at the interface can significantly influence the interaction of the hybrid material with its surroundings. For instance, it can create a hydrophobic surface, repelling water and other polar molecules. gelest.com

The strength and stability of the Si-C bond are crucial for the long-term performance of the hybrid material. The distribution of the isobutyl groups within the silica network, which can be controlled by the synthesis conditions, also affects the interfacial properties. A uniform distribution will lead to a homogeneous material, while a non-uniform distribution could result in phase separation and the formation of distinct organic and inorganic domains.

The incorporation of this compound into a material through the sol-gel process provides a powerful tool for tailoring its properties. alibaba.com The type and concentration of the organic groups introduced by the silane directly influence the final characteristics of the hybrid material. researchgate.net

By varying the amount of this compound relative to other precursors, one can control properties such as:

Hydrophobicity: The non-polar isobutyl groups increase the hydrophobicity of the material. This is useful for applications such as water-repellent coatings and membranes.

Flexibility: The introduction of linear, less cross-linked chains from this compound can increase the flexibility and reduce the brittleness of the material compared to a pure, highly cross-linked silica network.

Porosity: The bulky isobutyl groups can act as porogens, creating pores within the material as the network forms around them. The size and distribution of these pores can be tuned by controlling the concentration of the silane.

Adhesion: The organic groups can improve the adhesion of the material to organic polymers, making it a good coupling agent in composites.

Table 2: Effect of this compound Concentration on Material Properties

This compound ConcentrationExpected Effect on HydrophobicityExpected Effect on FlexibilityExpected Effect on Porosity
LowSlight increaseMinor increaseLow
MediumModerate increaseNoticeable increaseModerate
HighSignificant increaseHighPotentially high, depending on synthesis

Surface Modification and Adhesion Promotion by Diisobutyldimethoxysilane

Principles of Silane (B1218182) Coupling Agent Functionality

Silane coupling agents are organosilicon compounds that possess at least two different types of reactive groups in a single molecule. rsc.org This dual-reactivity structure is the key to their function as adhesion promoters or molecular bridges between dissimilar materials, such as inorganic fillers and organic polymer matrices. rsc.orgiphy.ac.cn The general structure of a silane coupling agent can be represented as Y-R-Si-X₃. nih.gov

In this structure:

X represents a hydrolyzable group, typically an alkoxy (e.g., methoxy (B1213986), ethoxy) or acetoxy group. nih.gov For Diisobutyldimethoxysilane, these are the two methoxy (–OCH₃) groups. These groups are responsible for reacting with the inorganic component.

Y is an organofunctional group that is reactive or compatible with an organic polymer matrix. nih.gov In DIBDMS, the organofunctional components are the two isobutyl groups.

R is a stable alkyl bridge that connects the organofunctional group to the silicon atom. nih.gov

The fundamental mechanism by which silane coupling agents function involves a two-stage process. First, the hydrolyzable alkoxy groups react with water (hydrolysis) to form reactive silanol (B1196071) groups (Si-OH). iphy.ac.cn Subsequently, these silanol groups can condense with hydroxyl groups present on the surface of inorganic materials (like silica (B1680970), glass, or metal oxides), forming stable, covalent oxane bonds (e.g., Si-O-Substrate). iphy.ac.cnresearchgate.net This process effectively grafts the silane molecule onto the inorganic surface. The organofunctional groups remain oriented away from the substrate, ready to interact with the polymer matrix through chemical bonding or physical entanglement, thus completing the molecular bridge and improving adhesion. nih.gov

Grafting and Immobilization of this compound on Inorganic Substrates

The attachment of this compound to an inorganic surface, such as silica, is a complex process that can proceed through several proposed mechanisms. The most widely accepted pathway involves four steps:

Hydrolysis: The two methoxy groups (–OCH₃) on the DIBDMS molecule react with available water (either trace moisture in the solvent or adsorbed water on the substrate surface) to form silanol groups (–OH).

Condensation: These newly formed silanol groups then react with the hydroxyl groups (M–OH, where M is Si, Al, etc.) on the inorganic substrate surface, forming stable, covalent M–O–Si bonds and releasing water as a byproduct.

Oligomerization: The silanol-containing molecules can also condense with each other to form oligomeric siloxane structures (Si–O–Si) either in solution or on the surface.

Surface Bonding: These oligomers can then bond to the surface, potentially forming a more robust, cross-linked silane layer.

Research on similar alkoxysilanes has revealed that the attachment is not always a simple monolayer. For instance, studies on the grafting of vinyl triethoxysilane (B36694) onto macroporous silica gel have shown that the coupling agent molecules can have two distinct connection types on the surface. nih.gov Furthermore, an alternative mechanism suggests a direct reaction between the alkoxysilane and surface silanols via an addition-elimination type process, bypassing the need for a separate hydrolysis step. mdpi.com There is also evidence that organosilanes can react directly with strained siloxane bridges (≡SiOSi≡) on a silica surface, particularly after dehydroxylation at high temperatures. nih.gov

Table 1: Proposed Mechanisms of this compound Surface Attachment

Mechanism Description Key Reactants Resulting Bond
Hydrolysis & Condensation The primary pathway where methoxy groups hydrolyze to silanols, which then condense with surface hydroxyls. DIBDMS, Water, Surface –OH Substrate–O–Si
Direct Reaction An addition-elimination reaction where the alkoxysilane reacts directly with surface silanols without pre-hydrolysis. DIBDMS, Surface –OH Substrate–O–Si

| Siloxane Bridge Cleavage | Reaction with strained siloxane bridges on the substrate surface, leading to covalent attachment. | DIBDMS, Surface ≡SiOSi≡ | Substrate–O–Si |

The efficacy of the grafting process is heavily dependent on the surface chemistry of the inorganic substrate. The most critical factor is the presence and density of surface hydroxyl groups (silanols), which serve as the primary reaction sites for the silane. researchgate.net

Hydroxyl Group Density: A higher concentration of surface hydroxyl groups generally leads to a greater degree of silane grafting and a more densely packed silane layer. Studies have shown that removing surface hydroxyl groups, for example through calcination, leads to a decrease in the adsorption of molecules that rely on these sites for interaction. researchgate.net

Arrangement of Hydroxyl Groups: The spatial arrangement of hydroxyl groups also plays a role. Density Functional Theory (DFT) studies on silica have shown that different surface planes possess distinct arrangements of silanols, such as isolated or geminal (paired) groups. iphy.ac.cn The specific configuration and accessibility of these sites can influence the orientation and bonding efficiency of the adsorbing silane molecules.

Surface Acidity and pH: The acidity of the surface hydroxyls and the pH of the reaction medium can catalyze the hydrolysis and condensation reactions. The surface charge of the substrate, which is pH-dependent, can also influence adsorption through electrostatic interactions. mdpi.com At low pH, a silica surface can be protonated and carry a positive charge, while at high pH, deprotonation leads to a negative charge, affecting how the silane molecule approaches and interacts with the surface. researchgate.net

Enhancement of Interfacial Adhesion in Composite Systems

One of the principal applications of DIBDMS is to improve the interfacial adhesion between inorganic reinforcements (like fillers or fibers) and a polymer matrix in composite materials. mdpi.commdpi.com Incompatibility between hydrophilic inorganic fillers and a hydrophobic polymer matrix often leads to poor stress transfer, filler agglomeration, and diminished mechanical properties. chemrxiv.org

DIBDMS acts as a coupling agent to bridge this incompatibility. After grafting onto the filler surface, its isobutyl groups project outward into the polymer matrix. These nonpolar, organophilic groups are compatible with the polymer, promoting better wetting of the filler by the polymer resin during processing. nih.gov This improved compatibility leads to a stronger interface capable of transferring stress from the flexible polymer matrix to the rigid filler particles, resulting in significant improvements in the composite's mechanical properties. nih.govchemrxiv.org

Research has demonstrated that enhancing interfacial adhesion through silane coupling agents leads to measurable improvements in material performance. For example, modifying inorganic particles in polymer composites has been shown to significantly enhance tensile properties and thermal stability by creating a homogeneous dispersion of the filler within the matrix. chemrxiv.org This principle is applied when DIBDMS is used in silicone rubber formulations, where it improves the adhesion between inorganic fillers and the silicone polymer matrix. mdpi.com

Table 2: Research Findings on Silane-Mediated Adhesion Enhancement

Property Enhanced Mechanism of Improvement Composite System Example Reference Finding
Tensile Strength Improved stress transfer from matrix to filler across the interface. Carbon Fiber Reinforced Polymer (CFRP) Surface treatment of fibers greatly improves tensile strength. researchgate.net
Thermal Stability Reduced mobility of polymer chains at the strengthened interface. PEEK/PGA with modified Diopside Silane modification of filler enhanced thermal stability of scaffolds. chemrxiv.org
Filler Dispersion Increased compatibility between filler surface and polymer matrix reduces agglomeration. Silica in Polymethylmethacrylate (PMMA) Silane treatment improves dispersion of fillers in resin. rsc.org

| Moisture Resistance | Formation of a stable, hydrophobic interface that prevents water ingress. | Adhesives and Sealants | Silanes provide improved moisture resistance, enhancing bond durability. iphy.ac.cn |

This compound as a Crosslinking Agent in Polymer Science

Beyond its role as a surface modifier, this compound also functions as a crosslinking agent, particularly in the production of silicone rubbers and resins. mdpi.com Crosslinking is the process of forming covalent bonds between polymer chains, transforming a collection of individual chains into a single, three-dimensional network. mdpi.com This network structure is responsible for imparting elasticity, thermal stability, chemical resistance, and improved mechanical strength to the material. nih.gov

In polymer systems such as Room-Temperature-Vulcanizing (RTV) silicones, silanes like DIBDMS are essential components of the curing or crosslinking reaction. The mechanism is catalyzed by moisture and is analogous to the process of surface grafting, but instead of bonding to a substrate, the silane molecules link polymer chains together. nih.govmdpi.com

The process generally proceeds as follows:

Reaction with Polymer: The silane crosslinker first reacts with the ends of functionalized polymer chains (e.g., hydroxyl-terminated polydimethylsiloxane).

Hydrolysis: Upon exposure to atmospheric moisture, the methoxy groups on the silane-capped polymer ends hydrolyze to form reactive silanol groups. mdpi.com

Condensation: Two silanol-functionalized polymer chains then react with each other (condense), forming a highly stable siloxane (Si–O–Si) bond that links the two chains and releases a molecule of water or methanol (B129727). nih.gov

This condensation reaction repeats throughout the polymer bulk, building a comprehensive network that results in the cured, elastomeric material. mdpi.com The resulting Si-O-Si crosslink is exceptionally durable, providing excellent resistance to weathering, UV radiation, high temperatures, and chemicals. mdpi.com The use of DIBDMS as a crosslinker is crucial for enhancing the mechanical properties and thermal stability of the final silicone rubber or resin product. mdpi.com

Effects on Network Formation and Material Integrity

This compound plays a significant role in the formation of polymer networks and the resulting integrity of the material. Its function can be primarily understood through its role as a crosslinking agent and as a stereoregularity controller in catalysis, which directly influences the final structural and mechanical properties of polymers.

The fundamental mechanism by which alkoxysilanes like this compound contribute to network formation involves hydrolysis and condensation. The methoxy groups (-OCH₃) on the silicon atom are hydrolyzable, meaning they can react with water (moisture) to form reactive silanol groups (Si-OH). sinosil.comtue.nl These silanol groups can then condense with each other or with hydroxyl groups on the surface of a substrate, forming stable siloxane bridges (Si-O-Si). sinosil.com This process creates a durable, three-dimensional crosslinked network within the polymer matrix. rsdjournal.org The formation of these covalent bonds enhances the structural integrity, leading to improved resistance against weather, UV radiation, temperature fluctuations, and chemicals. sinosil.com

In the context of Ziegler-Natta catalysis for olefin polymerization, this compound is used as an external electron donor. epo.org The role of the external donor is crucial for controlling the stereoregularity of the polymer, such as polypropylene (B1209903). epo.orgrsc.org By influencing the catalyst, it dictates the spatial arrangement of the monomer units as they add to the growing polymer chain. This control over the crystalline structure and crystallization rate has a profound impact on the final properties of the material. For instance, the molecular weight distribution can be tailored to suit specific applications, which is a key aspect of material integrity. epo.org

The following table summarizes research findings on the effect of silane surface modification on the mechanical properties of polymer composites, illustrating the improvements in material integrity.

Polymer MatrixReinforcement/FillerPropertyImprovement with Silane ModificationReference
Polypropylene (PP)Wood Flour (WF)Impact StrengthUp to 55.8% increase mdpi.com
Polypropylene (PP)Wood Flour (WF)Tensile StrengthUp to 33.8% increase mdpi.com
Epoxy ResinAluminum SilicateTensile StrengthUp to 31.5% increase nih.gov
Epoxy ResinMagnesium SilicateTensile StrengthUp to 29.0% increase nih.gov
Epoxy ResinTricalcium SilicateTensile StrengthUp to 27.5% increase nih.gov

Computational Scrutiny of this compound: A Theoretical Perspective

The ever-evolving field of computational chemistry provides powerful tools to unravel the intricate behavior of molecules at an atomic level. For organosilicon compounds like this compound, these theoretical approaches offer invaluable insights into its reactivity, electronic structure, and role in complex chemical processes. This article delves into the computational and theoretical studies of this compound, focusing on quantum chemical methods, molecular dynamics simulations, and the modeling of its reaction mechanisms.

Environmental Fate and Degradation Mechanisms of Diisobutyldimethoxysilane

Degradation Pathways in Environmental Compartments

Diisobutyldimethoxysilane, upon release into the environment, will partition between soil, water, and air based on its physicochemical properties. Its subsequent degradation is dictated by the specific conditions within each of these compartments. The primary degradation pathways include hydrolytic degradation in aqueous environments, biodegradation by microorganisms, and to a lesser extent, photodegradation.

The principal degradation pathway for this compound in aqueous environments is hydrolysis. The presence of two methoxy (B1213986) groups attached to the silicon atom makes the molecule susceptible to reaction with water. This process involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bonds, leading to the formation of silanols and the release of methanol (B129727).

The hydrolysis of alkoxysilanes is a well-established chemical process that can be catalyzed by both acids and bases. The general reaction proceeds in a stepwise manner, with the sequential replacement of alkoxy groups with hydroxyl groups. For this compound, the initial hydrolysis step would yield Diisobutyl(methoxy)silanol and one molecule of methanol. Subsequent hydrolysis would lead to the formation of Diisobutylsilanediol and a second molecule of methanol.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric hindrance of the alkyl groups. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. The isobutyl groups in this compound, being bulkier than smaller alkyl groups like methyl or ethyl, are expected to sterically hinder the approach of water molecules to the silicon center, thus resulting in a slower hydrolysis rate compared to less hindered methoxysilanes.

The resulting Diisobutylsilanediol is not stable and readily undergoes condensation reactions with other silanol (B1196071) molecules to form siloxane oligomers and polymers, releasing water in the process. This condensation process leads to the formation of larger, less soluble organosilicon structures.

Table 1: General Scheme of Hydrolytic Degradation of this compound

StepReactantReagentProduct(s)
1This compoundH₂ODiisobutyl(methoxy)silanol + Methanol
2Diisobutyl(methoxy)silanolH₂ODiisobutylsilanediol + Methanol
32 x Diisobutylsilanediol-Diisobutylsiloxane dimer + H₂O

While the silicon-oxygen backbone of siloxanes is generally resistant to enzymatic attack, the organic side chains of organosilicon compounds can be subject to biodegradation. Microorganisms in soil and sediment can utilize the carbon in the alkyl groups as a source of energy.

For this compound, biodegradation would likely involve the metabolic breakdown of the isobutyl groups. This process can occur aerobically or anaerobically, mediated by various soil bacteria and fungi. The ultimate biodegradation of the organic moieties would lead to the formation of carbon dioxide and water.

The silicon-containing portion of the molecule, primarily Diisobutylsilanediol resulting from hydrolysis, is also subject to further transformation. While direct microbial cleavage of the silicon-carbon bond is considered a slow process, studies on analogous compounds like dimethylsilanediol have shown that it can be biodegraded in soil, with the methyl groups being oxidized to carbon dioxide. It is plausible that a similar co-metabolic process could occur for Diisobutylsilanediol, where microorganisms utilize other carbon sources for growth while fortuitously degrading the silanol. The ultimate fate of the silicon atom is its incorporation into the natural silicon cycle, likely as inorganic silica (B1680970).

Table 2: Potential Biodegradation Products of this compound

Initial CompoundPrimary Degradation Product (Hydrolysis)Potential Biodegradation Products of Organic PartFinal Silicon-Containing Product
This compoundDiisobutylsilanediolCarbon Dioxide, WaterInorganic Silica

Photodegradation, or the breakdown of molecules by light, can be a significant degradation pathway for some chemicals in the environment, particularly in the atmosphere and surface waters. For organosilicon compounds, photodegradation is primarily relevant for volatile species that can partition into the atmosphere.

This compound has a moderate vapor pressure, suggesting that a fraction of it may volatilize into the atmosphere. Once in the gas phase, it can be subject to attack by hydroxyl radicals (•OH), which are highly reactive species generated photochemically in the presence of sunlight. The reaction with hydroxyl radicals would likely involve the abstraction of a hydrogen atom from one of the isobutyl groups, initiating a series of oxidation reactions.

The Si-C and Si-O bonds are generally stable to direct photolysis by sunlight. Therefore, the photodegradation of this compound is expected to be an indirect process mediated by atmospheric oxidants. The ultimate products of atmospheric oxidation would be carbon dioxide, water, and silicon dioxide (silica). In aqueous environments, direct photodegradation is less likely to be a major pathway compared to hydrolysis.

Environmental Transformation Products and Their Research Implications

The primary environmental transformation products of this compound are Diisobutylsilanediol and methanol from hydrolysis. The Diisobutylsilanediol can then undergo self-condensation to form various linear and cyclic diisobutylsiloxane oligomers. The biodegradation of the isobutyl groups would lead to more polar, oxygenated intermediates before complete mineralization to CO₂.

Further research is needed to fully characterize the range of transformation products formed under different environmental conditions. This includes identifying the specific structures of the siloxane oligomers and any intermediate products of biodegradation. Understanding the fate and potential toxicity of these transformation products is crucial for a comprehensive environmental risk assessment of this compound.

Methodologies for Assessing Environmental Fate of Organosilicon Compounds

A variety of analytical methodologies are employed to study the environmental fate of organosilicon compounds. These methods are designed to extract, identify, and quantify the parent compound and its transformation products in various environmental matrices such as water, soil, and air.

For the analysis of this compound and its hydrolysis products, gas chromatography-mass spectrometry (GC-MS) is a commonly used technique. GC provides the necessary separation of volatile and semi-volatile compounds, while MS allows for their identification and quantification based on their mass spectra. To analyze the non-volatile silanol and siloxane oligomers, derivatization techniques may be employed to increase their volatility for GC analysis. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for the direct analysis of these less volatile transformation products.

To assess biodegradation, laboratory studies using soil or water microcosms are often conducted. These studies typically involve incubating the test compound with environmentally relevant microbial communities and monitoring its disappearance and the formation of degradation products over time. The use of radiolabeled compounds (e.g., with ¹⁴C) can be particularly useful in tracing the fate of the molecule and quantifying the extent of mineralization to ¹⁴CO₂.

Photodegradation studies are typically carried out in photoreactors that simulate natural sunlight. The decay of the parent compound and the formation of photoproducts are monitored using spectroscopic and chromatographic techniques.

Table 3: Analytical Methods for Environmental Fate Assessment of Organosilicon Compounds

Analytical TechniqueApplicationInformation Obtained
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and semi-volatile compounds in water, soil, and air extracts.Identification and quantification of the parent compound and volatile transformation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of non-volatile and polar transformation products in aqueous samples.Identification and quantification of silanols and siloxane oligomers.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of unknown transformation products.Detailed structural information of degradation products.
Radiotracer Studies (e.g., ¹⁴C)Biodegradation and mineralization assessment.Quantitative measurement of the conversion of the parent compound to CO₂.
Photoreactor StudiesAssessment of photodegradation rates and pathways.Kinetics of photodegradation and identification of photoproducts.

Q & A

Q. What safety protocols are critical when handling diisobutyldimethoxysilane in laboratory settings?

this compound is classified under hazard code 9.1B (environmental toxicity). Researchers must:

  • Use fume hoods for all procedures to minimize inhalation risks.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Segregate waste in approved containers for silane-containing compounds.
  • Avoid aqueous environments to prevent unintended hydrolysis .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify methoxy (-OCH₃) and isobutyl (-CH₂CH(CH₃)₂) groups.
  • ²⁹Si NMR : To confirm silicon bonding environments (expected δ: ~10–15 ppm for Si-O-CH₃).
  • FT-IR : Peaks at 1080–1110 cm⁻¹ (Si-O-C stretching) and 2850–2950 cm⁻¹ (C-H in isobutyl). Cross-reference data with literature spectra for C₉H₂₀O₂Si .

Q. What are the optimal conditions for synthesizing this compound?

Common methodologies involve:

  • Alcoholysis of chlorosilanes : React diisobutylchlorosilane with methanol in anhydrous ether, using triethylamine as a proton scavenger.
  • Purification : Distillation under reduced pressure (boiling point: ~120–130°C at 20 mmHg). Monitor purity via GC-MS to detect residual chlorosilanes (<0.1%) .

Advanced Research Questions

Q. How do variations in reaction media affect this compound’s hydrolysis kinetics?

Design a comparative study:

  • Variables : pH (acidic vs. neutral), solvent polarity (water vs. THF/water mixtures).
  • Analysis : Track silanol formation via ²⁹Si NMR or conductivity measurements. Example finding : Hydrolysis accelerates in polar protic solvents (e.g., half-life <1 hr in H₂O vs. >24 hr in THF/H₂O 1:1). Correlate kinetics with solvent dielectric constants .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in Ziegler-Natta systems?

Contradictions may arise from:

  • Impurity effects : Use GC-MS to quantify residual alcohols or chlorides.
  • Surface adsorption : Conduct BET analysis of catalyst supports pre/post silane treatment.
  • Controlled replication : Repeat experiments with standardized monomer/cocatalyst ratios. Apply systematic variance testing to isolate critical parameters .

Q. What computational models predict this compound’s interactions with metal oxide surfaces?

Methodological steps:

  • DFT simulations : Optimize geometry of silane binding to TiO₂ or SiO₂ clusters.
  • Binding energy analysis : Compare methoxy vs. isobutyl group interactions.
  • Experimental validation : Use XPS to verify simulated Si-O-Metal bond formation. Key insight : Isobutyl groups sterically hinder surface coverage, reducing grafting density by ~30% vs. linear analogs .

Data Contradiction & Analysis

Q. Why do studies report conflicting thermal stability thresholds for this compound?

Discrepancies often stem from:

  • Measurement techniques : TGA (decomposition onset ~200°C) vs. DSC (exothermic peaks at ~180°C).
  • Atmosphere effects : Stability decreases under O₂ vs. N₂ (ΔT ~20°C). Recommendation : Replicate experiments with identical ramp rates (±1°C/min) and gas flow rates (50 mL/min) .

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Diisobutyldimethoxysilane

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